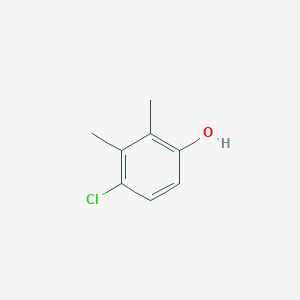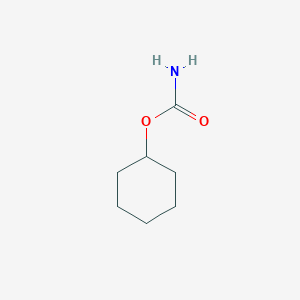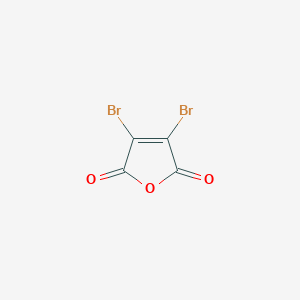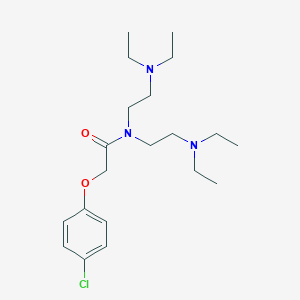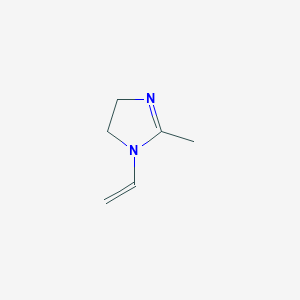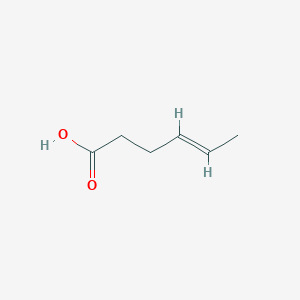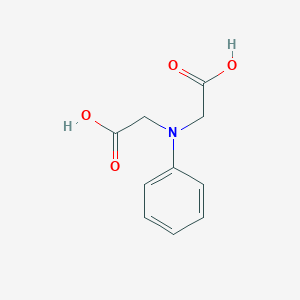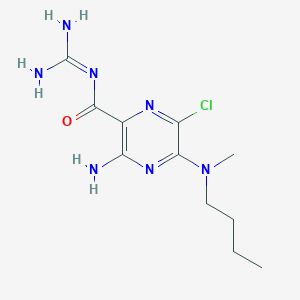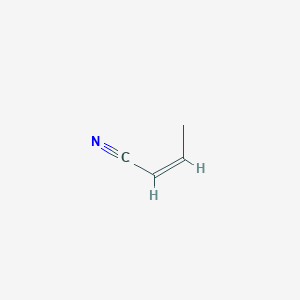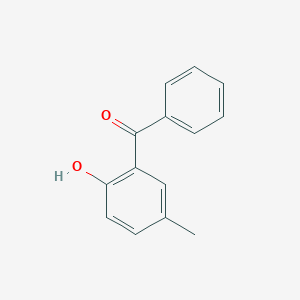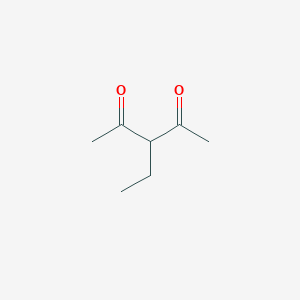
3-Ethyl-2,4-pentanedione
概述
描述
3-Ethyl-2,4-pentanedione, also known as 3-ethylacetylacetone, is an organic compound with the molecular formula C7H12O2. It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2).
作用机制
Target of Action
3-Ethyl-2,4-pentanedione, also known as 3-Ethylacetylacetone, is a chemical compound that primarily targets the respiratory system . It is used in the preparation of N,N,N,N-tetradentate macrocyclic ligand .
Mode of Action
It is known to be involved in the preparation of n,n,n,n-tetradentate macrocyclic ligand . It is also used in the synthesis of vanadyl 3-ethylacetylacetonate .
Biochemical Pathways
It is known to be involved in the synthesis of n,n,n,n-tetradentate macrocyclic ligand . This suggests that it may play a role in the formation of complex organic structures.
Pharmacokinetics
Its boiling point is 80-81 °c/20 mmhg , and it has a density of 0.953 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.
Result of Action
It is used in the synthesis of vanadyl 3-ethylacetylacetonate, and its effects in non-ketotic, streptozotocin-diabetic rats have been studied .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dry and well-ventilated place . Also, its tautomerization can be sped up by catalysis with acids or bases .
生化分析
Biochemical Properties
It is known that this compound can undergo keto-enol tautomerism , a process where a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group) interconvert . This process is significant in many biochemical reactions .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exist in a keto form and an enol form due to keto-enol tautomerism . This process involves two separate proton transfer steps , which could potentially influence its interactions with other biomolecules.
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,4-pentanedione can be synthesized through various methods. One common method involves the Claisen condensation of ethyl acetate with ethyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{CH3COOC2H5 + C2H5COOC2H5} \xrightarrow{\text{NaOC2H5}} \text{CH3COCH(C2H5)COC2H5} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Claisen condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 3-Ethyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
3-Ethyl-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying keto-enol tautomerism.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
相似化合物的比较
2,4-Pentanedione (Acetylacetone): Similar structure but lacks the ethyl group at the 3-position.
3-Methyl-2,4-pentanedione: Similar structure but has a methyl group instead of an ethyl group at the 3-position.
3-Chloro-2,4-pentanedione: Similar structure but has a chlorine atom at the 3-position.
Uniqueness: 3-Ethyl-2,4-pentanedione is unique due to the presence of the ethyl group at the 3-position, which influences its reactivity and the stability of its metal complexes. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its analogs .
属性
IUPAC Name |
3-ethylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARKOVVHJSMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165510 | |
| Record name | 3-Ethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-34-7 | |
| Record name | 3-Ethyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethylacetylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GK69H2R84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and some spectroscopic data for 3-ethyl-2,4-pentanedione?
A1: this compound has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. [] While the provided research does not contain detailed spectroscopic data, it does note that this compound can be synthesized alongside other β-diketones through the acylation of 2-heptanone with acetic anhydride in the presence of a boron trifluoride-acetic acid complex. []
Q2: How does the structure of this compound relate to its ability to form metal complexes?
A2: this compound, like other β-diketones, possesses a central methylene group flanked by two carbonyl groups. This configuration allows for the formation of stable metal chelates, where the β-diketone acts as a bidentate ligand. [] This chelating ability plays a significant role in the compound's reactivity and potential applications. []
Q3: Are there any known applications of this compound in materials science or as a synthetic intermediate?
A3: While the provided research doesn't directly explore these applications, this compound serves as a valuable precursor in organic synthesis. It can be used in the preparation of various heterocyclic compounds, such as pyrimidines, through reactions with compounds like O-methylisourea sulfate or S-methylisothiourea sulfate. [] Additionally, its ability to form stable metal complexes might be relevant in materials science, particularly in the development of catalysts or coordination compounds.
Q4: How does the presence of the ethyl group in this compound influence its reactivity compared to other β-diketones?
A4: The ethyl group in this compound introduces steric hindrance compared to less bulky β-diketones like 2,4-pentanedione. [] This steric effect can influence the compound's reactivity by affecting its ability to participate in certain reactions or form complexes with metal ions. For example, during the synthesis of pyrimidines, the presence of the ethyl group can lead to instability and subsequent elimination, forming 4,6-dimethyl-substituted pyrimidines instead. []
Q5: What are the products formed during the autoxidation of this compound?
A5: Research indicates that exposing this compound to air results in autoxidation, yielding acetic acid, 2,3-diketones, and 3-hydroxy-2-ketones as the primary products. [] This autoxidation process highlights the compound's susceptibility to oxidative degradation under ambient conditions.
Q6: Can this compound be utilized in the synthesis of titanocene complexes?
A6: Yes, this compound can react with titanocene, generated from the reaction of Cp2TiCl2 and 2n-BuLi, to form a titanocene(III) β-diketonate complex. [] This reaction demonstrates the ability of this compound to act as a ligand in organometallic complexes.
Q7: Is there any information about the stability of this compound under various conditions?
A7: While the provided research primarily focuses on synthesis and reactivity, it does indicate that this compound undergoes autoxidation in the presence of air, [] suggesting sensitivity to oxygen. This information highlights the importance of storage conditions and the potential need for stabilizing agents or formulations to prevent degradation.
Q8: Does the research mention any potential applications of this compound related to lanthanide elements?
A8: Although not directly related to this compound, the research explores the complexation of lanthanides with various dicarbonyl compounds, including structurally similar β-diketones like acetylacetone and 2,4-hexanedione. [] This information suggests that this compound, with its ability to chelate metal ions, might also possess potential applications in the complexation and utilization of lanthanide elements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
-](/img/structure/B72183.png)
